molecular formula C15H13ClN2OS2 B2459239 5-chloro-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide CAS No. 850903-18-3

5-chloro-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide

Cat. No.: B2459239
CAS No.: 850903-18-3
M. Wt: 336.85
InChI Key: SBJWMKOALINVEN-BMRADRMJSA-N
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Description

5-chloro-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide is a synthetic small molecule featuring a benzothiazole scaffold. This compound is intended for research and development purposes in laboratory settings. Heterocyclic compounds containing benzothiazole and thiophene rings are of significant interest in medicinal chemistry and chemical biology for their diverse biological activities . Such structures are frequently explored as key pharmacophores in the development of novel therapeutic agents and are often investigated for their potential as enzyme inhibitors or as tools for probing biological pathways . This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experiments in accordance with their institution's safety protocols.

Properties

IUPAC Name

5-chloro-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS2/c1-8-6-9(2)13-11(7-8)21-15(18(13)3)17-14(19)10-4-5-12(16)20-10/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJWMKOALINVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC=C(S3)Cl)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 5-chlorothiophene-2-carboxylic acid with 3,4,6-trimethyl-1,3-benzothiazol-2-amine under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for the treatment of various diseases, including bacterial infections and cancer.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5-chloro-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately causing cell death. In cancer cells, it may interfere with signaling pathways, inducing apoptosis and inhibiting cell proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The compound’s closest analogs include benzothiazole and thiophene derivatives with hydrogen-bonding motifs. Below is a comparative analysis based on structural features and intermolecular interactions:

Compound Core Structure Key Substituents Hydrogen-Bonding Patterns Applications/Findings
5-Chloro-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide Benzothiazole-thiophene amide 3,4,6-Trimethyl, 5-chloro Likely N–H···S or C=O···H interactions (inferred) Rigid structure suitable for crystallographic studies; potential ligand for metal complexes.
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole-thione with chlorophenyl 2-Chlorophenyl, thiocarbonohydrazide N–H···O, N–H···S, O–H···S (hexameric aggregates) Forms supramolecular assemblies via hydrogen bonding; methanol solvate enhances stability.
Generic Benzothiazole Derivatives Benzothiazole with variable groups Halogens, methyl, or aryl substituents Diverse (e.g., C–H···π, π-π stacking) Explored as kinase inhibitors or fluorescent probes due to π-conjugation .

Hydrogen-Bonding and Supramolecular Assembly

The target compound’s amide group and aromatic system may facilitate hydrogen bonding, but its steric hindrance from methyl groups likely limits extensive aggregation. In contrast, the triazole-thione compound in forms hexamers via N–H···S and O–H···S bonds, demonstrating how sulfur and oxygen acceptors enhance supramolecular complexity. Graph set analysis (as per Etter’s methodology ) would classify the triazole’s interactions as discrete R⁶₆(12) motifs, while the benzothiazole-thiophene derivative might favor simpler C(4) chains or dimeric D(2) patterns due to its planar geometry.

Electronic and Steric Effects

  • Steric Effects : The 3,4,6-trimethyl groups on the benzothiazole ring may hinder π-π stacking, reducing crystallographic symmetry relative to unsubstituted benzothiazoles.

Biological Activity

5-chloro-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies highlighting its pharmacological effects.

Chemical Structure and Properties

The compound can be analyzed based on its chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₄ClN₃OS
  • Molecular Weight : 305.80 g/mol

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of various benzothiazole derivatives with thiophene carboxamides. The characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzothiazole possess significant antimicrobial properties. A related study demonstrated that benzothiazole compounds exhibit notable antibacterial and antifungal activities against various pathogens. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways .

Antitumor Activity

Benzothiazole derivatives have been reported to show promising antitumor activity. In vitro assays have demonstrated that these compounds can inhibit the growth of several cancer cell lines. For instance, studies on similar compounds showed inhibition rates against breast cancer cell lines (MCF-7) and leukemia cells . The potential mechanism includes the induction of apoptosis and cell cycle arrest.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications in the benzothiazole moiety or substitution patterns on the thiophene ring can significantly affect activity. For example:

Compound ModificationObserved Effect
Addition of halogensIncreased antimicrobial potency
Variations in alkyl chain lengthAltered cytotoxicity in cancer cells

Case Studies

  • Antibacterial Activity : A study evaluated various benzothiazole derivatives for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to enhanced efficacy compared to standard antibiotics .
  • Anticancer Properties : In a series of experiments involving MCF-7 breast cancer cells, compounds similar to this compound were tested for cytotoxicity. The results showed a significant reduction in cell viability at micromolar concentrations, with some compounds exhibiting synergistic effects when combined with doxorubicin .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the condensation of thiophene-2-carboxylic acid derivatives with benzothiazole precursors. Key steps include:

  • Amide bond formation using coupling agents (e.g., HATU or EDC) under anhydrous conditions .
  • Cyclization of intermediates in the presence of catalysts like iodine and triethylamine to form the benzothiazole-ylidene moiety .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from methanol or ethanol .
    Purity validation requires HPLC (≥95% purity) and 1H/13C NMR to confirm absence of unreacted starting materials .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • 1H/13C NMR : Assign chemical shifts to confirm the (2E)-configuration of the benzothiazole-ylidene group and substituent positions (e.g., 3,4,6-trimethyl groups). Aromatic protons in thiophene and benzothiazole rings typically appear at δ 6.8–8.2 ppm .
  • HRMS (ESI) : Verify molecular ion peaks ([M+H]+) with <2 ppm error .
  • IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and benzothiazole C=N vibrations (~1600 cm⁻¹) .

Basic: How is initial biological activity screening conducted for this compound?

Methodological Answer:

  • Antimicrobial Assays : Use standardized broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are compared to reference drugs like ciprofloxacin .
  • Cytotoxicity Testing : Employ MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices (IC50 ratios for microbial vs. mammalian cells) .

Advanced: How can reaction conditions be optimized to improve yield and regioselectivity?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to stabilize intermediates during cyclization .
  • Temperature Control : Optimize cyclization at 60–80°C to minimize side products (e.g., over-oxidized thiadiazoles) .
  • Catalyst Selection : Compare iodine, triethylamine, or Lewis acids (e.g., ZnCl2) to enhance regioselectivity in benzothiazole formation .

Advanced: How should researchers address contradictions in bioactivity data across studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methyl groups on benzothiazole) to isolate contributions to activity .
  • Assay Replication : Validate results across multiple labs using identical protocols (e.g., Mueller-Hinton broth for MIC assays) to rule out methodological variability .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., nitazoxanide analogues) to identify trends in microbial resistance patterns .

Advanced: What approaches are used to study the compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking : Simulate binding to putative targets (e.g., bacterial DNA gyrase or fungal CYP51) using AutoDock Vina .
  • Enzymatic Inhibition Assays : Measure IC50 against purified enzymes (e.g., E. coli topoisomerase IV) via fluorescence-based ATPase activity tests .
  • Resistance Profiling : Serial passage microbial cultures under sub-MIC compound exposure to identify mutations conferring resistance (e.g., via whole-genome sequencing) .

Advanced: How can derivatives be rationally designed to enhance potency or reduce toxicity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the thiophene ring with furan or pyridine moieties to improve solubility while retaining activity .
  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetyl) to the amide nitrogen to enhance bioavailability .
  • Toxicity Mitigation : Attach polyethylene glycol (PEG) chains to the benzothiazole ring to reduce off-target interactions .

Advanced: How can ambiguous spectroscopic signals be resolved during structural analysis?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating proton-proton and proton-carbon couplings .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify 1H NMR interpretation (e.g., deuterating methyl groups on benzothiazole) .
  • Crystallography : Grow single crystals (via slow evaporation in DCM/hexane) and perform X-ray diffraction to unambiguously assign stereochemistry .

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